molecular formula C10H11NO3 B3149072 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid CAS No. 665053-88-3

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Cat. No. B3149072
CAS RN: 665053-88-3
M. Wt: 193.2 g/mol
InChI Key: ZMFFOCUQQRAQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as DMPA, is a synthetic, organic compound that has been widely used in scientific research applications. It is a derivative of acetic acid, with a phenyl substituent at the 2-position and an amino group at the 3,4-position. DMPA has been used in numerous laboratory experiments due to its strong acidity, low toxicity, and ability to form stable complexes with metal ions. In

Scientific Research Applications

Structural Characterization and Biological Potential

Structural and Medicinal Properties of Oxamic Acid
2-amino-2-oxoacetic acid, also known as oxamic acid, exhibits significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. Its structure, characterized by X-ray powder diffraction and various spectroscopic techniques, plays a crucial role in its biological effects, primarily through hydrogen bonds in its crystal packing. The compound has been identified as an important building block in supramolecular architectures, highlighting its versatility and potential in drug design (Delgado et al., 2019).

Pharmaceutical Synthesis and Modifications

Novel Quinoline Derivatives Synthesis Using Pfitzinger Reaction
The synthesis of novel quinoline derivatives and related heterocycles involves the use of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid derivatives. The Pfitzinger reaction is central to these syntheses, leading to a variety of compounds with potential pharmacological applications. This study presents a robust methodological approach, offering insights into the versatility of this compound in generating pharmacologically relevant structures (Gok et al., 2014).

Molecular and Structural Analysis

Spectroscopic Characterization of Mefenamic Acid Polymorphs
Mefenamic acid, closely related to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, undergoes polymorphism, leading to different molecular forms with distinct physical properties. Spectroscopic (IR, Raman, solid-state NMR) and quantum chemistry calculations provide detailed insights into the structural and morphological characteristics of these polymorphs. This research enhances the understanding of molecular variations and their implications in pharmaceutical sciences (Cunha et al., 2014).

Crystal Structure and Antimicrobial Activity

Phenylorganotin Derivatives with Antimycobacterial Properties
The crystal structures and spectroscopic properties of phenylorganotin derivatives of 2-[(2,6-dimethylphenyl)amino]benzoic acid have been extensively studied, revealing intricate molecular interactions and potential as antimycobacterial agents. The antimicrobial efficacy against Mycobacterium tuberculosis and the cytotoxicity in specific cell lines are notable findings, offering a pathway for novel therapeutic agents (Dokorou et al., 2004).

properties

IUPAC Name

2-(3,4-dimethylanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFFOCUQQRAQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid
Reactant of Route 2
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid
Reactant of Route 3
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid
Reactant of Route 4
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid

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